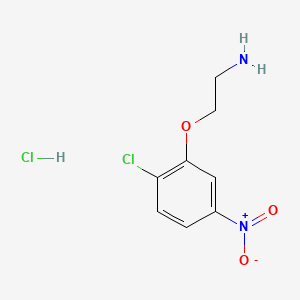

2-(2-chloro-5-nitrophenoxy)ethan-1-amine hydrochloride

Description

2-(2-Chloro-5-nitrophenoxy)ethan-1-amine hydrochloride is a hydrochloride salt of an ethanamine derivative featuring a phenoxy substituent with a chlorine atom at position 2 and a nitro group at position 4. Its molecular formula is C₈H₉Cl₂N₂O₄, and its molecular weight is approximately 267.9 g/mol.

Properties

IUPAC Name |

2-(2-chloro-5-nitrophenoxy)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O3.ClH/c9-7-2-1-6(11(12)13)5-8(7)14-4-3-10;/h1-2,5H,3-4,10H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHWGBMUUJDISAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])OCCN)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10Cl2N2O3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.08 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloro-5-nitrophenoxy)ethan-1-amine hydrochloride typically involves the reaction of 2-chloro-5-nitrophenol with ethylene oxide to form 2-(2-chloro-5-nitrophenoxy)ethanol. This intermediate is then reacted with ammonia to yield 2-(2-chloro-5-nitrophenoxy)ethan-1-amine, which is subsequently converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(2-chloro-5-nitrophenoxy)ethan-1-amine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The amine group can be oxidized to a nitroso or nitro group under specific conditions.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols, often in the presence of a base.

Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Major Products Formed

Substitution: Products with different functional groups replacing the chlorine atom.

Reduction: 2-(2-amino-5-nitrophenoxy)ethan-1-amine hydrochloride.

Oxidation: Compounds with oxidized nitrogen functionalities.

Scientific Research Applications

Medicinal Chemistry Applications

1. Synthesis of Pharmacologically Active Compounds

2-(2-chloro-5-nitrophenoxy)ethan-1-amine hydrochloride serves as a precursor in the synthesis of various pharmacologically active compounds. Its structural features allow for modifications that enhance biological activity. For instance, it has been utilized in the development of agonists for trace amine-associated receptors (TAARs), which are implicated in neurological disorders such as schizophrenia .

2. Anticancer Research

Recent studies have explored the potential of this compound in anticancer drug development. Its derivatives have shown promise in inhibiting tumor growth by targeting specific pathways involved in cancer cell proliferation. For example, modifications to the nitrophenoxy group have been linked to enhanced cytotoxicity against certain cancer cell lines .

Analytical Chemistry Applications

1. Colorimetric Assays

The compound has been employed in colorimetric assays for the detection and quantification of transaminase activity. A study demonstrated a sensitive colorimetric method utilizing this compound as an amine donor, allowing for high-throughput screening of enzyme activity with minimal background interference . The assay showed significant sensitivity, detecting low levels of enzyme activity through visible color changes.

2. Chromatographic Techniques

In analytical chemistry, this compound is used as a standard reference material in chromatographic techniques such as HPLC and GC-MS. Its distinct spectral properties facilitate the identification and quantification of related compounds in complex mixtures .

Biochemical Applications

1. Enzyme Inhibition Studies

Research has indicated that this compound can act as an inhibitor for specific enzymes involved in metabolic pathways. Studies focusing on its interaction with various enzymes have provided insights into its mechanism of action and potential therapeutic uses .

2. Neuropharmacology

The compound's role as a TAAR1 agonist has been particularly significant in neuropharmacology research. It has been shown to modulate dopaminergic signaling pathways, which are crucial in the treatment of psychiatric disorders . The efficacy observed in animal models suggests potential applications in drug development for mental health treatments.

Case Studies

Mechanism of Action

The mechanism of action of 2-(2-chloro-5-nitrophenoxy)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, depending on its application. For instance, in pharmaceutical research, it may interact with enzymes or receptors to modulate biological pathways. The exact molecular targets and pathways can vary based on the specific context of its use.

Comparison with Similar Compounds

Key Observations:

Structural Diversity: The target compound’s chloronitrophenoxy group distinguishes it from derivatives with heterocyclic rings (e.g., oxazole in ), fluorinated aromatics (e.g., ), or aliphatic substituents (e.g., cyclobutylmethoxy in ). The nitro group in the target compound may enhance electrophilic reactivity, making it a candidate for further functionalization, whereas the fluoro and methoxy groups in could improve metabolic stability in drug design.

Molecular Weight and Polarity: The target compound has the highest molecular weight (267.9 g/mol) among the listed analogs, likely due to its nitro and chloro substituents. This may reduce solubility in non-polar solvents compared to smaller analogs like (162.6 g/mol).

Biological and Chemical Relevance :

- The amine hydrochloride salt in the target compound and analogs (e.g., ) improves water solubility, a critical factor for bioavailability in drug candidates.

- Heterocyclic derivatives (e.g., ) may exhibit distinct hydrogen-bonding capabilities due to their ring systems, influencing binding affinity in enzyme inhibition studies.

Biological Activity

2-(2-chloro-5-nitrophenoxy)ethan-1-amine hydrochloride is a chemical compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant studies.

Antimicrobial Activity

The compound exhibits notable antimicrobial properties against various bacteria. Its activity can be attributed to its ability to inhibit bacterial growth and interfere with bacterial DNA synthesis.

- DNA Gyrase Inhibition : Similar compounds have shown effective inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication. Inhibitors targeting this enzyme can lead to bacterial cell death due to disrupted DNA supercoiling .

- Reactive Oxygen Species (ROS) Generation : Some nitroaromatic compounds generate reactive oxygen species upon reduction, leading to oxidative stress in bacterial cells, which can result in cell death .

Efficacy Against Bacteria

A study highlighted the minimum inhibitory concentration (MIC) values of related compounds against various pathogens:

- Gram-positive bacteria : Enterococcus faecalis and Staphylococcus aureus showed significant susceptibility.

- Gram-negative bacteria : Escherichia coli and Pseudomonas aeruginosa were also affected, with MIC values indicating effectiveness comparable to standard antibiotics .

Anticancer Activity

Recent research indicates that this compound may possess anticancer properties. Compounds with similar structures have been investigated for their ability to induce apoptosis in cancer cells.

- Inhibition of Cell Proliferation : Studies suggest that these compounds can inhibit cell cycle progression in cancer cells, leading to reduced proliferation rates.

- Induction of Apoptosis : Evidence shows that certain derivatives can trigger apoptotic pathways in cancer cells, promoting programmed cell death .

Case Studies

Several case studies have been conducted to evaluate the biological activity of related compounds:

- Study on Antimicrobial Efficacy :

- Anticancer Research :

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Pathogen | MIC (µg/mL) | Reference |

|---|---|---|---|

| This compound | E. faecalis | 15 | |

| This compound | S. aureus | 20 | |

| This compound | E. coli | 25 |

Table 2: Anticancer Activity

Q & A

Q. What synthetic methodologies are commonly employed to prepare 2-(2-chloro-5-nitrophenoxy)ethan-1-amine hydrochloride?

The synthesis typically involves:

- Friedel-Crafts alkylation : Introducing the ethanamine moiety to the substituted phenol precursor using Lewis acid catalysts (e.g., AlCl₃) under anhydrous conditions .

- Hydrochloride salt formation : Treating the free base with HCl to improve stability and solubility .

- Enzymatic approaches : Transaminases can optimize amino group transfer, as demonstrated in structurally similar compounds, requiring pH control and enzyme loading adjustments .

Q. Which analytical techniques are critical for characterizing this compound?

Key methods include:

- NMR spectroscopy : To confirm substitution patterns on the aromatic ring and amine protonation (¹H and ¹³C NMR) .

- Mass spectrometry (MS) : For molecular weight validation and fragmentation pattern analysis .

- X-ray crystallography : To resolve stereochemical ambiguities in the hydrochloride salt form .

- HPLC with chiral columns : To assess enantiomeric purity if asymmetric synthesis is employed .

Q. How does the hydrochloride salt form influence solubility and stability in experimental settings?

The hydrochloride salt enhances:

- Aqueous solubility : Critical for biological assays (e.g., receptor binding studies).

- Stability : Reduces hygroscopicity and oxidative degradation compared to the free base .

- Crystallinity : Facilitates reproducible solid-state characterization .

Advanced Research Questions

Q. How can researchers address contradictory biological activity data across different assay systems?

Contradictions may arise from:

- Receptor promiscuity : Test selectivity using orthogonal assays (e.g., β-arrestin recruitment vs. cAMP signaling for GPCR targets) .

- Solvent effects : Compare results in aqueous buffers vs. DMSO-containing media, as nitro groups may exhibit solvent-dependent reactivity .

- Metabolic instability : Use liver microsome assays to identify rapid degradation pathways .

Q. What strategies optimize enantiomeric purity during synthesis?

- Chiral resolution : Use diastereomeric salt formation with tartaric acid derivatives .

- Asymmetric catalysis : Employ transition-metal catalysts with chiral ligands (e.g., BINAP) during key bond-forming steps .

- Enzymatic transamination : Leverage stereoselective transaminases to favor the desired enantiomer .

Q. How can structural modifications enhance target binding affinity while minimizing off-target effects?

- SAR studies : Systematically vary substituents on the phenoxy ring (e.g., replace nitro with cyano groups) and measure binding kinetics .

- Molecular docking : Model interactions with target proteins (e.g., 5-HT2A receptors) to identify critical hydrogen-bonding motifs .

- Prodrug approaches : Modify the amine group to improve bioavailability and reduce non-specific interactions .

Data Interpretation and Experimental Design

Q. What controls are essential when evaluating this compound’s cytotoxicity in cell-based assays?

- Solvent controls : Account for DMSO or HCl effects on cell viability.

- Free base vs. salt comparison : Test both forms to isolate hydrochloride-specific toxicity .

- Metabolic inhibitors : Use CYP450 inhibitors (e.g., ketoconazole) to distinguish parent compound toxicity from metabolite effects .

Q. How should researchers design stability studies under varying pH and temperature conditions?

- Forced degradation : Expose the compound to acidic (pH 1-3), neutral (pH 7), and alkaline (pH 10-12) buffers at 40–60°C for 48–72 hours .

- Analytical endpoints : Monitor degradation via HPLC-MS and quantify stable intermediates (e.g., nitro-to-amine reduction products) .

Comparative Analysis and Structural Analogs

Q. How does the 2-chloro-5-nitro substitution pattern compare to other halogenated analogs in receptor binding assays?

Q. What computational tools are recommended for predicting the compound’s ADME properties?

- SwissADME : Predicts permeability, solubility, and CYP450 interactions based on molecular descriptors .

- Molecular dynamics simulations : Model membrane diffusion rates using lipid bilayer systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.